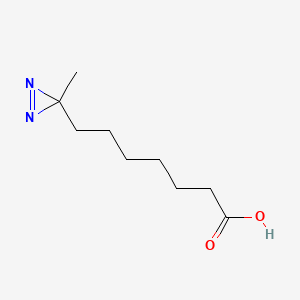
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is a diazirine-containing compound. Diazirines are a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. These compounds are known for their photo-reactive properties, making them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the diazirine back to its corresponding diaziridine.
Common Reagents and Conditions:
Oxidation: Chromium-based reagents, iodine, silver oxide.
Reduction: Hydrogenation catalysts.
Substitution: UV light activation.
Major Products:
Oxidation: Formation of diazirine from diaziridine.
Reduction: Conversion of diazirine to diaziridine.
Substitution: Formation of carbene intermediates that can insert into various bonds (C-H, N-H, O-H).
Applications De Recherche Scientifique
7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Photoaffinity Labeling: Used to study ligand-receptor interactions, enzyme-substrate interactions, and protein-protein interactions.
Crosslinking Studies: Helps in identifying and characterizing protein complexes and nucleic acid interactions.
Biochemical Research: Acts as a photo-crosslinking agent in various biochemical assays.
Mécanisme D'action
The primary mechanism of action for 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid involves the formation of highly reactive carbene intermediates upon UV light activation. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies, where the compound can be used to “freeze” interactions between biomolecules .
Comparaison Avec Des Composés Similaires
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 4-(3-Methyl-3H-diazirin-3-yl)butanoic acid
- 2-(3-Methyl-3H-diazirin-3-yl)ethanol
Comparison: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is unique due to its longer carbon chain, which can influence its reactivity and the types of interactions it can participate in. Compared to shorter-chain diazirine compounds, it may offer different spatial configurations and binding properties, making it suitable for specific applications where longer linker arms are advantageous .
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
7-(3-methyldiazirin-3-yl)heptanoic acid |
InChI |
InChI=1S/C9H16N2O2/c1-9(10-11-9)7-5-3-2-4-6-8(12)13/h2-7H2,1H3,(H,12,13) |
Clé InChI |
YICJASMPIWRPHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


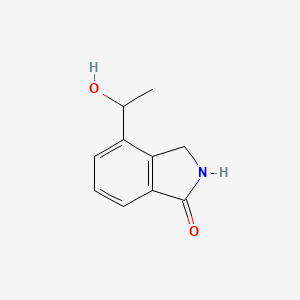
![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)

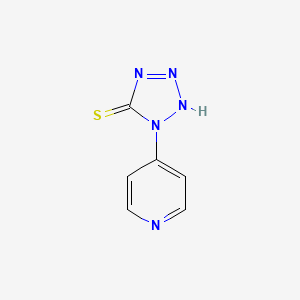
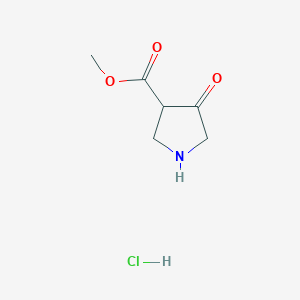
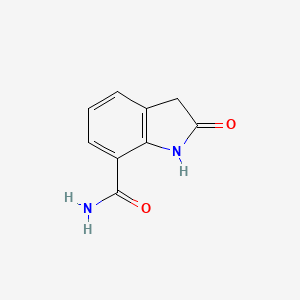
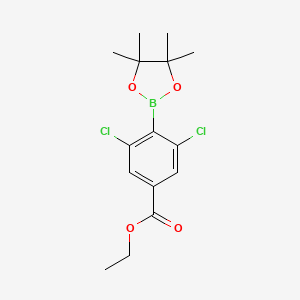

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)

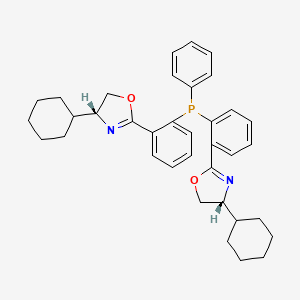
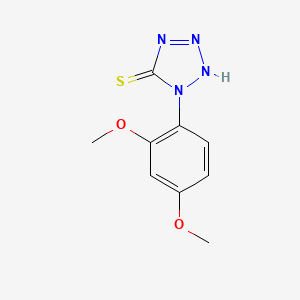
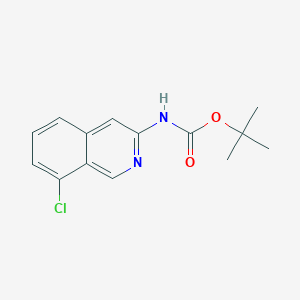
![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
